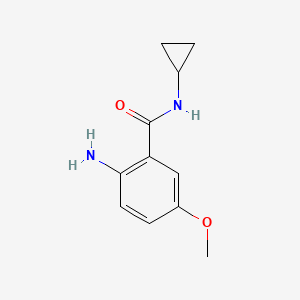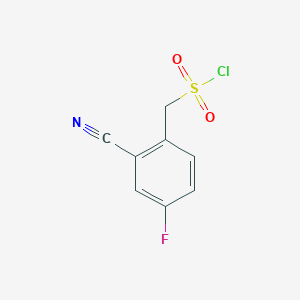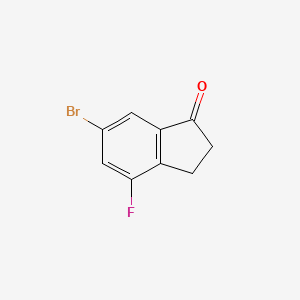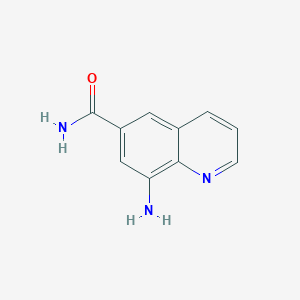
(2-Bromoethyl)cyclobutane
Vue d'ensemble
Description
“(2-Bromoethyl)cyclobutane” is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a mono-isotopic mass of 162.004410 Da .
Synthesis Analysis
The synthesis of cyclobutanes often involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates . A one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates has been developed. This reaction proceeds via the thermal [2 + 2]-cycloaddition of in situ-generated keteniminium salts .
Molecular Structure Analysis
The molecular structure of “(2-Bromoethyl)cyclobutane” consists of a cyclobutane ring with a bromoethyl group attached . It has no hydrogen bond acceptors or donors, and it has two freely rotating bonds .
Chemical Reactions Analysis
The chemical reactions involving cyclobutanes often include [2 + 2] cycloadditions . In the case of “(2-Bromoethyl)cyclobutane”, specific reactions have not been detailed in the literature.
Physical And Chemical Properties Analysis
“(2-Bromoethyl)cyclobutane” has a density of 1.3±0.1 g/cm3, a boiling point of 149.0±8.0 °C at 760 mmHg, and a vapor pressure of 5.2±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.0±3.0 kJ/mol, and it has a flash point of 54.4±13.6 °C . The compound has a molar refractivity of 35.5±0.3 cm3, and its polarizability is 14.1±0.5 10-24 cm3 .
Applications De Recherche Scientifique
Synthesis of Cyclobutane-Containing Natural Products
(2-Bromoethyl)cyclobutane can be utilized in [2 + 2] cycloaddition reactions, which are pivotal in the chemical synthesis of cyclobutane-containing natural products. This method allows for the creation of complex molecular structures that are significant in various fields, including pharmaceuticals .
Borylated Cyclobutanes Production
The compound can be involved in thermal [2 + 2]-cycloaddition reactions to produce borylated cyclobutanes, which are important intermediates in organic synthesis and pharmaceutical research .
Pharmaceutical Synthesis
(2-Bromoethyl)cyclobutane may serve as a reactant in the synthesis of β-peptidomimetics, which mimic the function of natural peptides and have potential applications in developing new antimicrobial agents .
Organic Scaffold Construction
Energy transfer (EnT) photocatalysis using (2-Bromoethyl)cyclobutane could be employed for constructing complex organic scaffolds through [2 + 2]-cycloaddition reactions with unactivated alkenes .
Suzuki-Miyaura Coupling Reaction
This compound might be used in Suzuki-Miyaura coupling reactions to synthesize various substituted aryl cyclopropanes and cyclobutanes, which are valuable in medicinal chemistry and materials science .
Synthesis of Cyclobutene Derivatives
(2-Bromoethyl)cyclobutane could potentially be used as an intermediate in the synthesis of cyclobutenes, which are important motifs in functional molecules and synthetic intermediates .
Recent advances in the application of [2 + 2] cycloaddition Borylated cyclobutanes via thermal [2 + 2]-cycloaddition (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis Cyclobutene synthesis - Organic Chemistry Portal Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis Suzuki-Miyaura Coupling Reaction - Organic Chemistry Portal
Safety and Hazards
“(2-Bromoethyl)cyclobutane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be handled in a well-ventilated area or outdoors, and contact with skin, eyes, or clothing should be avoided .
Propriétés
IUPAC Name |
2-bromoethylcyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-4-6-2-1-3-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPKKDAPJQUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromoethyl)cyclobutane | |
CAS RN |
960078-90-4 | |
| Record name | (2-bromoethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B1523819.png)
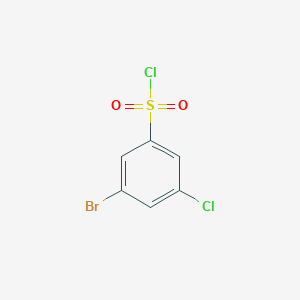
amine](/img/structure/B1523822.png)
![2-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523823.png)

![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)

![Methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate](/img/structure/B1523827.png)
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
